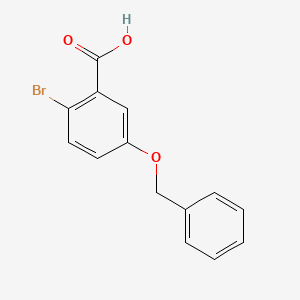

5-(Benzyloxy)-2-bromobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Halo-Substituted Aromatic Compounds

5-(Benzyloxy)-2-bromobenzoic acid belongs to the broad class of benzoic acid derivatives and halo-substituted aromatic compounds. Benzoic acid and its derivatives are naturally occurring compounds found in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org In industrial settings, they are crucial precursors for the synthesis of a wide array of organic substances. wikipedia.org

Halo-substituted aromatic compounds, on the other hand, are organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. numberanalytics.comnumberanalytics.com These compounds are of great importance in organic chemistry as they serve as versatile intermediates for creating a variety of substances, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The presence of a halogen atom significantly alters the reactivity of the aromatic ring, making these compounds valuable for further chemical modifications. numberanalytics.com The halogen can be substituted by other functional groups, rendering them adaptable building blocks for complex molecular architectures. numberanalytics.com

Significance of Functionalized Benzoates as Synthetic Intermediates and Scaffolds

Functionalized benzoates, such as this compound, are highly valued as synthetic intermediates and scaffolds in organic synthesis. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The specific arrangement of the carboxyl, bromo, and benzyloxy groups on the benzene (B151609) ring of this compound provides multiple reactive sites. This allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and esterification.

These reactions enable chemists to introduce new molecular fragments and build complex structures. For instance, the bromine atom can be replaced through various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in the synthesis of many natural products and pharmaceutical agents. The carboxylic acid group can be converted into esters, amides, or other functional groups, further expanding its synthetic utility.

Scope and Objectives for Comprehensive Academic Analysis

The primary objective of this article is to present a detailed and scientifically rigorous analysis of this compound. This includes a thorough examination of its synthesis, chemical properties, and its application as a precursor in the construction of more complex chemical entities. The discussion will be grounded in established chemical principles and supported by research findings.

This analysis will focus exclusively on the chemical aspects of the compound. It will not include information regarding dosage, administration, or safety profiles, as the focus is purely on its role in chemical synthesis and research. The content is intended to be a professional and authoritative resource for chemists and researchers interested in the synthetic utility of this important molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₃ |

| Molecular Weight | 307.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164-168 °C |

| Solubility | Soluble in many organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHCDWROTMQCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 2 Bromobenzoic Acid

Classical and Contemporary Synthetic Routes to the Benzoic Acid Core

The construction of the 5-(benzyloxy)-2-bromobenzoic acid molecule hinges on two key transformations: the etherification of a phenolic precursor and the directed bromination of the aromatic ring. The sequence of these steps is crucial for achieving the desired substitution pattern.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is typically achieved through the protection of a hydroxyl group on the benzoic acid precursor. The Williamson ether synthesis is a widely employed and effective method for this purpose. masterorganicchemistry.comorgsyn.org

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comnumberanalytics.com In the context of synthesizing this compound, this reaction involves the deprotonation of a phenolic precursor, such as 3-hydroxybenzoic acid or 5-hydroxy-2-bromobenzoic acid, to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride. masterorganicchemistry.comorgsyn.org

The reaction is typically carried out by treating the phenolic starting material with a suitable base to generate the alkoxide in situ. The choice of base is critical and can significantly influence the reaction's success. numberanalytics.com The resulting phenoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired benzyl ether. masterorganicchemistry.com

For instance, the synthesis can commence with 5-hydroxy-2-bromobenzoic acid, which is benzylated using benzyl bromide in the presence of a base. Alternatively, 3-hydroxybenzoic acid can be benzylated first to yield 3-(benzyloxy)benzoic acid, which is then subjected to bromination.

Optimizing the reaction conditions for the Williamson ether synthesis is crucial for maximizing the yield and purity of the desired product. numberanalytics.com Several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the benzylating agent, play a significant role. numberanalytics.comfrancis-press.com

Base and Solvent Selection: Strong bases are generally required to deprotonate the phenolic hydroxyl group effectively. numberanalytics.com Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). numberanalytics.comfrancis-press.com The selection of the solvent is equally important. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred as they can solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. numberanalytics.comnumberanalytics.com

| Base | Solvent | Typical Reaction Conditions |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature to moderate heating |

| Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux |

| Sodium Hydroxide (NaOH) | Water/Methanol mixture | 60°C |

Temperature and Reaction Time: The reaction temperature can influence the rate of the reaction. While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. numberanalytics.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. rasayanjournal.co.in

Leaving Group: The nature of the halide in the benzyl halide also affects the reaction rate. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability in SN2 reactions. francis-press.com Benzyl bromide is a commonly used reagent due to its good balance of reactivity and stability.

Regioselective Bromination of the Aromatic Ring

The introduction of a bromine atom at a specific position on the benzoic acid ring is a critical step that dictates the final structure of the product.

The bromination of the aromatic ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction. libretexts.orgyoutube.com In this reaction, a bromine source, such as molecular bromine (Br₂), is activated by a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to generate a more potent electrophile. libretexts.orgyoutube.com This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a bromine atom. libretexts.org

The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the brominated product. libretexts.org

The position of the incoming bromine atom is directed by the existing substituents on the benzoic acid ring. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director. youtube.comyoutube.com Conversely, the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are electron-donating and ortho-, para-directors. The interplay between these directing effects determines the regioselectivity of the bromination.

When starting with 3-hydroxybenzoic acid, the hydroxyl group directs ortho and para to itself. This would lead to bromination at the 2-, 4-, or 6-positions. However, the presence of the meta-directing carboxyl group can influence the outcome. For instance, the bromination of 3-hydroxybenzoic acid in acetic acid has been shown to yield 4-bromo-3-hydroxybenzoic acid.

If the synthesis starts with 3-(benzyloxy)benzoic acid, the bulky benzyloxy group can sterically hinder the ortho positions, favoring bromination at the para position (position 5). However, the activating nature of the benzyloxy group can also lead to substitution at the ortho position (position 2). The choice of reaction conditions, including the solvent and temperature, can be optimized to favor the desired isomer.

A more controlled approach involves starting with a pre-brominated precursor. For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved by the bromination of 2-chlorobenzotrichloride followed by hydrolysis. google.com This strategy highlights the importance of the starting material in dictating the final substitution pattern.

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound is often accomplished through well-defined, sequential reactions starting from accessible precursors. These methods provide a reliable means of obtaining the target molecule.

Synthesis via Methyl 5-acetyl-2-(benzyloxy)benzoate and Subsequent Transformations

A frequently employed synthetic pathway commences with precursors such as methyl 5-acetyl-2-(benzyloxy)benzoate. This multi-step approach typically begins with the protection of a phenolic hydroxyl group as a benzyl ether. For instance, the synthesis can be initiated from 5-acetyl-2-hydroxybenzoic acid, which is first subjected to benzylation to safeguard the hydroxyl group. The resulting ester, methyl 5-acetyl-2-(benzyloxy)benzoate, then serves as a key intermediate that can undergo a series of subsequent chemical modifications to ultimately yield the desired this compound.

Emerging Synthetic Approaches

In the quest for more efficient and environmentally benign chemical processes, researchers are exploring novel synthetic strategies. These emerging methods often leverage catalysis to minimize the number of synthetic steps and improve atom economy.

Catalytic Approaches in Benzyloxy and Bromo-Substituent Installation

Modern organic synthesis is increasingly embracing catalytic methods for the introduction of functional groups. In the context of this compound synthesis, this translates to the exploration of catalytic C-H activation and bromination protocols. Such advanced methods could enable the direct installation of the bromine atom at the 2-position of a 5-(benzyloxy)benzoic acid precursor, thereby circumventing the need for more complex, multi-step procedures. Concurrently, the development of catalytic O-benzylation techniques presents milder and more efficient alternatives to traditional methods like the Williamson ether synthesis for installing the benzyloxy group. Although specific catalytic routes leading directly to this compound are still in the developmental stages, the continuous advancements in catalytic C-H functionalization and etherification reactions hold significant promise for future, more elegant syntheses of this valuable compound.

Reaction Mechanisms and Reactivity Profile of 5 Benzyloxy 2 Bromobenzoic Acid

Mechanistic Insights into Benzylation Reactions

The formation of the benzyloxy ether in 5-(Benzyloxy)-2-bromobenzoic acid is a classic example of the Williamson ether synthesis. This process involves the reaction of a phenoxide ion with an alkyl halide.

The synthesis of benzyl (B1604629) phenyl ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgstackexchange.com In this reaction, a phenoxide ion, acting as the nucleophile, attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). stackexchange.comvaia.com The reaction is concerted, meaning the nucleophile attacks and the leaving group departs in a single step. pdx.edu The benzyl halide is a particularly good substrate for SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. stackexchange.com The backside attack by the phenoxide ion leads to an inversion of configuration at the benzylic carbon, although this is not observable when the carbon is not a stereocenter, as in benzyl bromide.

Phenols are generally weak acids, and the phenolic hydroxyl group is not nucleophilic enough to readily attack an alkyl halide. vaia.com Therefore, a base is required to deprotonate the phenol (B47542), forming a much more nucleophilic phenoxide anion. acs.orgvaia.com Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). acs.orgnih.govscielo.br The choice and stoichiometry of the base are crucial for reaction efficiency. Using a strong base like sodium hydride can also effectively generate the phenoxide. vaia.com The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). acs.org

Reactivity of the Bromo-Substituent

The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. byjus.com Unlike SN2 reactions, SNAr typically proceeds through a two-step addition-elimination mechanism. libretexts.orglibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

For SNAr to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. britannica.comnumberanalytics.com Conversely, the benzyloxy group (-OCH2Ph) is an electron-donating group. The activating effect of the ortho-COOH group makes the bromo substituent susceptible to displacement by strong nucleophiles under certain conditions. byjus.com

Aryl bromides are excellent substrates for a wide variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. nih.gov The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. wikipedia.orgwikipedia.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process facilitated by the base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

Table 1: Typical Conditions for Suzuki Coupling of Aryl Bromides

| Component | Example | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., this compound) | researchgate.net |

| Boronic Acid/Ester | Phenylboronic acid | researchgate.net |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | libretexts.orgorganic-chemistry.org |

| Ligand | P(t-Bu)₃, PCy₃, SPhos | wikipedia.orgorganic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govorganic-chemistry.org |

| Solvent | Toluene (B28343), DMF, Dioxane/Water | organic-chemistry.org |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govwikipedia.org The reaction generally requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. scielo.brwikipedia.org The accepted mechanism proceeds as follows:

Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl bromide. wikipedia.org

Alkene Insertion (Syn-addition) : The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. wikipedia.org

Beta-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species. scielo.br

Table 2: Typical Conditions for Heck Coupling of Aryl Bromides

| Component | Example | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., this compound) | nih.govacs.org |

| Alkene | Styrene, Methyl acrylate | nih.govacs.org |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.govacs.org |

| Ligand | P(t-Bu)₃, P(o-tol)₃ | scielo.bracs.org |

| Base | K₂CO₃, Et₃N, Cy₂NMe | nih.govscielo.bracs.org |

| Solvent | DMF, NMP, Dioxane | nih.govscielo.br |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. numberanalytics.com Its reactivity is influenced by the electronic nature of the aromatic ring. numberanalytics.com The presence of electron-withdrawing groups can increase the acidity of the carboxylic acid. numberanalytics.com Key reactions include:

Esterification : Aromatic carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. numberanalytics.com

Amide Formation : The reaction of the carboxylic acid with an amine, often activated first by conversion to a more reactive derivative like an acid chloride or by using coupling reagents, yields an amide. numberanalytics.com

Conversion to Acid Chlorides : Carboxylic acids can be converted to highly reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > anhydrides > esters > amides. libretexts.orglibretexts.org This trend is governed by the ability of the substituent attached to the carbonyl to act as a leaving group. libretexts.org

Mechanisms of Esterification

The conversion of this compound into its corresponding esters is a common and crucial transformation, often accomplished via Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess or the water formed during the reaction is removed by distillation. masterorganicchemistry.comgoogle.com

Table 1: Common Conditions for Fischer Esterification

| Catalyst | Alcohol | Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess alcohol (serves as solvent) | Reflux | masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Alcohol with a Dean-Stark trap | Reflux to remove water | masterorganicchemistry.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be achieved under specific, often harsh, conditions. For aromatic carboxylic acids like this compound, this typically requires high temperatures and the presence of a catalyst. One common laboratory method involves heating the carboxylic acid or its salt with soda lime (a mixture of sodium hydroxide and calcium oxide), which replaces the -COOH group with a hydrogen atom. libretexts.org For instance, heating benzoic acid with soda lime produces benzene (B151609). libretexts.org

Another pathway is oxidative decarboxylation. Studies on benzoic acid have shown that peroxyl radicals can induce decarboxylation, a process dependent on factors like temperature and oxygen presence. nih.gov The industrial production of phenol from benzoic acid occurs via oxidative decarboxylation at high temperatures (300-400 °C), a process that can be catalyzed by copper(II) salts to proceed at lower temperatures (around 200 °C). wikipedia.org

Benzyloxy Group Transformations

The benzyloxy group (-OCH₂C₆H₅) is a widely used protecting group for hydroxyl functions due to its general stability and the various methods available for its cleavage.

Catalytic Hydrogenation for Ether Cleavage

A primary method for cleaving the benzyl ether is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). cabidigitallibrary.org The reaction proceeds via hydrogenolysis, where the C-O bond of the ether is cleaved, liberating the free hydroxyl group (in this case, forming 5-hydroxy-2-bromobenzoic acid) and toluene as a byproduct.

It is important to note that the conditions required for hydrogenolysis can also affect other functional groups. The bromo substituent on the aromatic ring is also susceptible to reduction under these conditions, which could lead to the formation of 5-hydroxybenzoic acid. The selectivity of the reaction can sometimes be influenced by the choice of catalyst and reaction conditions. cabidigitallibrary.org

Oxidative Cleavage Mechanisms

As an alternative to reductive cleavage, the benzyloxy group can be removed through oxidation. This approach is particularly useful when the molecule contains other functional groups that are sensitive to catalytic hydrogenation. A common reagent used for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov While p-methoxybenzyl (PMB) ethers are more readily cleaved by DDQ, simple benzyl ethers can also be cleaved, albeit sometimes requiring more forcing conditions. nih.govmpg.de The mechanism involves the oxidation of the benzyl group, which ultimately leads to the cleavage of the C-O bond. This method offers a different selectivity profile compared to hydrogenation and can be advantageous in complex syntheses. mpg.de

General Principles of Aromatic Reactivity Influenced by Substituents

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the electronic properties of its three substituents: the bromo group, the benzyloxy group, and the carboxylic acid group.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. wikipedia.orglibretexts.org Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgopenstax.org

Benzyloxy (-OCH₂C₆H₅): The benzyloxy group is an activating, ortho-, para-directing group. The oxygen atom adjacent to the ring donates electron density via a strong resonance effect, which outweighs its inductive withdrawal. This increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. openstax.org

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent | Position | Electronic Effect | Directing Influence | Ring Activity |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing (Inductive & Resonance) | Meta | Deactivating |

| -Br | 2 | Electron-withdrawing (Inductive) > Donating (Resonance) | Ortho, Para | Deactivating |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Benzoic Acid |

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) |

| 5-hydroxy-2-bromobenzoic acid |

| 5-hydroxybenzoic acid |

| p-toluenesulfonic acid (TsOH) |

| Palladium on carbon (Pd/C) |

| Sulfuric acid (H₂SO₄) |

| Toluene |

| Sodium Hydroxide |

Derivatization Strategies and Analogue Synthesis of 5 Benzyloxy 2 Bromobenzoic Acid

Functionalization at the Bromine Position

The bromine atom on the aromatic ring is a key handle for introducing a variety of substituents through cross-coupling and substitution reactions. This allows for the construction of more complex molecular frameworks.

The introduction of nitrogen and sulfur heteroatoms at the C-5 position can be achieved through modern catalytic methods. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. While specific examples with 5-(benzyloxy)-2-bromobenzoic acid are not extensively documented, the reaction is broadly applicable to aryl bromides. chemspider.comresearchgate.net A typical reaction would involve the coupling of this compound, or its ester, with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. chemspider.com

Similarly, the introduction of a thiol group can be accomplished through palladium-catalyzed C-S cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. nih.govresearchgate.nettsinghua.edu.cn This method provides a direct route to aryl sulfides from the corresponding aryl bromides. researchgate.net

Table 1: Representative Conditions for Heteroatom Introduction

| Reaction | Catalyst System | Base | Solvent | Typical Conditions |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene (B28343) | Heated (e.g., 80 °C) under an inert atmosphere. chemspider.com |

| Thiolation | Palladium Catalyst | Base | Alcoholic Solvent | Reaction of aryl halide with thiolate anions. researchgate.net |

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of biaryl systems. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a widely used method that couples an organoboron species with an organohalide. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The coupling of this compound or its esters with various arylboronic acids or esters, in the presence of a palladium catalyst and a base, can generate a diverse library of biaryl compounds. researchgate.nettcichemicals.com

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgnih.gov This reaction can be applied to this compound derivatives to introduce alkenyl substituents. researchgate.net

The Stille reaction utilizes an organotin compound as the coupling partner for the organohalide. nih.govnih.gov This method is also highly versatile for the formation of C-C bonds. rsc.org

The Negishi coupling employs an organozinc reagent to couple with the organohalide, offering another efficient route for C-C bond formation.

Table 2: Common Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partner | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium | Mild conditions, high functional group tolerance. nih.gov |

| Mizoroki-Heck Reaction | Alkenes | Palladium | Forms substituted alkenes. libretexts.orgnih.gov |

| Stille Reaction | Organotin compounds | Palladium | Versatile for C-C bond formation. nih.govnih.gov |

| Negishi Coupling | Organozinc compounds | Palladium or Nickel | Couples sp³, sp², and sp carbon atoms. |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is readily transformed into a variety of other functional groups, most notably esters, amides, and hydrazides, which are common motifs in biologically active molecules.

Esterification of the carboxylic acid is a common derivatization strategy. This can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions. For example, the methyl ester, methyl 2-(benzyloxy)-5-bromobenzoate, is a known derivative. nih.gov The synthesis of the benzyl (B1604629) ester has also been reported, often involving reaction with a benzyl halide in the presence of a base.

Amide bond formation is a crucial transformation in organic synthesis. The carboxylic acid of this compound can be activated by a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction with a primary or secondary amine. luxembourg-bio.comluxembourg-bio.comnih.govresearchgate.net

The synthesis of hydrazides typically proceeds from the corresponding ester. For instance, reacting methyl 5-(benzyloxy)-2-bromobenzoate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) can yield the desired benzohydrazide. fip.orgnih.gov These hydrazides can then be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. nih.gov

Table 3: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagents | Typical Method |

| Esters | Alcohol, Acid catalyst or Alkyl halide, Base | Fischer esterification or Williamson ether synthesis-like reaction. |

| Amides | Amine, Coupling reagent (e.g., EDC, DCC) | Activated carboxylic acid intermediate reacts with amine. luxembourg-bio.com |

| Hydrazides | Hydrazine hydrate | Reaction with the corresponding ester. fip.org |

Alterations of the Benzyloxy Group

The benzyloxy group is often employed as a protecting group for the phenolic hydroxyl group. Its removal, or debenzylation, is a key step in the synthesis of many target molecules. This can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.

A common method for benzyl ether cleavage is catalytic hydrogenolysis , typically using palladium on charcoal (Pd/C) and a hydrogen source. organic-chemistry.org This method is generally clean and efficient.

Alternatively, acidic cleavage can be employed. Strong acids can cleave the benzyl ether, though this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Milder Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have been shown to selectively cleave benzyl ethers in the presence of other sensitive functional groups. organic-chemistry.orgunimelb.edu.au Magnesium bromide has also been used for the selective cleavage of aromatic benzyl ethers, particularly those ortho to a carbonyl group, via a neighboring group effect. researchgate.net

Oxidative cleavage provides another route for debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose. organic-chemistry.org

Table 4: Methods for Cleavage of the Benzyloxy Group

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild and efficient, but may affect other reducible groups. organic-chemistry.org |

| Acidic Cleavage | Strong acids (e.g., HBr) or Lewis acids (e.g., BCl₃·SMe₂) | Can be selective depending on the reagent and substrate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | DDQ | Alternative to hydrogenation and acid-based methods. organic-chemistry.org |

Regioisomeric and Structural Analogues

The synthesis of isomers and the incorporation of the benzoic acid core into more complex ring systems are important strategies for expanding the chemical space around this scaffold.

Positional isomers, where the substituents occupy different positions on the benzene (B151609) ring, often exhibit distinct biological and chemical properties. A key regioisomer of the title compound is 4-(benzyloxy)-2-bromobenzoic acid. The synthesis of this isomer can be achieved through several routes.

A straightforward approach begins with the commercially available 4-hydroxy-2-bromobenzoic acid. The phenolic hydroxyl group can be protected as a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone (B3395972). This reaction is analogous to the benzylation of other substituted phenols. nih.gov

An alternative strategy would involve the regioselective bromination of 4-(benzyloxy)benzoic acid. However, directing the bulky bromine atom specifically to the C-2 position, which is ortho to the carboxylic acid and meta to the benzyloxy group, can be challenging and may lead to mixtures of products. Therefore, starting from the pre-brominated 4-hydroxy-2-bromobenzoic acid is generally a more controlled and efficient strategy.

Table 3: Plausible Synthesis of 4-(Benzyloxy)-2-bromobenzoic acid

| Step | Description | Reagents & Conditions |

|---|

The this compound framework can be used as a building block for the synthesis of more complex molecules, including various heterocyclic systems. The thiazole (B1198619) ring, in particular, is a prominent scaffold in many biologically active compounds. nih.gov

A common route to thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comresearchgate.net To incorporate the this compound moiety, the carboxylic acid group must first be converted into either a thioamide or a group that can be transformed into an α-halocarbonyl.

One plausible synthetic pathway involves converting the carboxylic acid of this compound into a primary amide using standard peptide coupling reagents or by forming an acyl chloride followed by treatment with ammonia. The resulting amide can then be treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thioamide. This thioamide, which now contains the 5-(benzyloxy)-2-bromophenyl substituent, can be cyclized with an α-haloketone (e.g., 2-bromoacetophenone) to afford a 2,4-disubstituted thiazole. nih.govcolab.ws

Table 4: General Strategy for Thiazole Synthesis

| Step | Transformation | General Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Formation | SOCl₂, then NH₄OH or EDC/HOBt, NH₃ | 5-(Benzyloxy)-2-bromobenzamide |

| 2 | Thionation | Lawesson's Reagent or P₄S₁₀ | 5-(Benzyloxy)-2-bromothiobenzamide |

This modular approach allows for the generation of a wide variety of thiazole analogues by simply changing the α-halocarbonyl coupling partner, further highlighting the synthetic utility of this compound as a versatile chemical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2 Bromobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 5-(benzyloxy)-2-bromobenzoic acid provides distinct signals for its aliphatic and aromatic protons. The benzylic methylene (B1212753) protons (-CH₂-) typically appear as a sharp singlet, as they lack adjacent protons for spin-spin coupling. The five protons of the benzyl (B1604629) group's phenyl ring usually present as a multiplet.

The three protons on the substituted benzoic acid ring exhibit a more complex pattern due to their distinct chemical environments and coupling interactions. The proton positioned between the carboxyl and bromo groups often shows a doublet, while the other two aromatic protons may appear as a doublet and a doublet of doublets, respectively. The exact chemical shifts are influenced by the solvent used. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in CDCl₃ at 400 MHz.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~11.0 - 13.0 | Broad Singlet | N/A |

| Aromatic H (Benzoic Acid Ring) | ~7.8 - 8.2 | Multiplet | ~2-8 |

| Aromatic H (Benzyl Ring) | ~7.3 - 7.5 | Multiplet | ~7-8 |

| -O-CH₂- | ~5.1 | Singlet | N/A |

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The carbon atoms bonded to electronegative bromine and oxygen atoms are also shifted downfield, while the benzylic carbon appears in the aliphatic region. docbrown.infochemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for a solution in CDCl₃ at 100 MHz.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-O (Aromatic) | ~158 - 162 |

| Aromatic Carbons | ~115 - 140 |

| C-Br (Aromatic) | ~110 - 115 |

| -O-CH₂- | ~70 - 75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would confirm the connectivity of adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This would definitively link each aromatic proton signal to its corresponding carbon signal and assign the benzylic methylene protons to their carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include those from the benzylic methylene protons to the C5 carbon of the benzoic acid ring and to the quaternary C1' of the benzyl ring, confirming the benzyloxy linkage. Correlations from aromatic protons to the carbonyl carbon would solidify the structure of the benzoic acid moiety. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY cross-peak would be expected between the benzylic methylene protons and the H4 proton on the benzoic acid ring, providing definitive proof of the substituent's position.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that serve as a molecular fingerprint. The most prominent feature is the very broad absorption from the carboxylic acid O-H stretch, which overlaps with the aromatic C-H stretches. The sharp, strong absorption of the carbonyl (C=O) group is also highly characteristic. docbrown.infochemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Ether & Carboxylic Acid | C-O Stretch | 1200-1300 | Strong |

| Alkyl Halide | C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₁BrO₃), HRMS can distinguish its mass from other compounds with the same nominal mass. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units. uni.lu

A primary fragmentation pathway involves the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a 2-bromo-5-hydroxybenzoic acid radical cation fragment.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)]⁻ | C₁₄H₁₀⁷⁹BrO₃ | 304.9819 |

| [M(⁸¹Br)]⁻ | C₁₄H₁₀⁸¹BrO₃ | 306.9800 |

| [M(⁷⁹Br)+H]⁺ | C₁₄H₁₂⁷⁹BrO₃ | 307.0000 |

| [M(⁸¹Br)+H]⁺ | C₁₄H₁₂⁸¹BrO₃ | 308.9976 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. This method typically imparts minimal energy to the analyte, which largely prevents in-source fragmentation and allows for the determination of the molecular weight with high accuracy. The resulting mass spectra are often characterized by the presence of pseudomolecular ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

In the analysis of benzoic acid derivatives, ESI-MS is instrumental for confirming molecular identity and purity. For instance, in the characterization of derivatives of 5-(benzyloxy)-benzoic acid, the negative ion mode ESI-MS spectra frequently show the deprotonated molecule [M-H]⁻ as the base peak. mdpi.com This is a result of the acidic nature of the carboxylic acid group, which readily loses a proton.

The analysis of a compound closely related to the title compound, 2-(benzyloxy)-5-bromobenzoic acid, using predicted ESI-MS data, reveals the expected formation of various adducts. uni.lu In positive ion mode, common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. The formation of these adducts is a common characteristic of ESI-MS and can provide additional confirmation of the molecular weight. The negative ion mode is predicted to show the deprotonated molecule [M-H]⁻, as well as adducts with formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ if these are present in the solvent system. uni.lu

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of complex mixtures containing benzoic acid derivatives. vu.edu.aunih.gov This technique allows for the separation of isomers and the sensitive and selective quantification of individual compounds. vu.edu.aunih.gov For example, a rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its active metabolite in rat plasma. nih.gov

Table 1: Predicted ESI-MS Adducts for 2-(Benzyloxy)-5-bromobenzoic acid (C₁₄H₁₁BrO₃)

| Adduct | m/z (Predicted) | Ion Mode |

| [M+H]⁺ | 306.99645 | Positive |

| [M+Na]⁺ | 328.97839 | Positive |

| [M-H]⁻ | 304.98189 | Negative |

| [M+NH₄]⁺ | 324.02299 | Positive |

| [M+K]⁺ | 344.95233 | Positive |

| [M+H-H₂O]⁺ | 288.98643 | Positive |

| [M+HCOO]⁻ | 350.98737 | Negative |

| [M+CH₃COO]⁻ | 365.00302 | Negative |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound was not found, the analysis of the closely related compound, 2-bromobenzoic acid, provides significant insight into the likely solid-state behavior. nih.gov The crystal structure of 2-bromobenzoic acid reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state. It is highly probable that this compound would also exhibit similar dimeric structures driven by hydrogen bonding of the carboxylic acid moieties.

The presence of the bulky benzyloxy group in this compound would introduce additional complexity to the crystal packing. The aromatic rings of the benzyloxy group and the brominated phenyl ring are likely to engage in π-π stacking interactions, which are a significant cohesive force in the solid state of many aromatic compounds. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can influence the crystal packing.

The study of crystal structures of complex organic molecules is crucial for understanding their physical properties and can be essential in fields like materials science and drug design. For instance, the X-ray crystallographic analysis of complex heterocyclic compounds has been used to understand their molecular structure and luminescence properties. acs.org The conformation and intermolecular interactions revealed by such studies can explain observed properties like emission spectra and solvatochromism. acs.org

Table 2: Crystallographic Data for 2-Bromobenzoic Acid

| Parameter | Value |

| Formula | C₇H₅BrO₂ |

| Space Group | C 1 2/c 1 |

| a (Å) | 14.7955 |

| b (Å) | 3.99062 |

| c (Å) | 22.9240 |

| α (°) | 90.00 |

| β (°) | 96.906 |

| γ (°) | 90.00 |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Computational Chemistry Studies on 5 Benzyloxy 2 Bromobenzoic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. mdpi.com This process involves calculating the energy at an initial geometry and systematically searching for a new geometry with lower energy until a stable minimum is found. mdpi.com

For analogues like 2-amino-5-bromobenzoic acid (ABBA), DFT calculations using the B3LYP functional and basis sets like 6-31G* have been employed to study its structural properties and tautomeric forms. dergipark.org.tr Such studies determine optimized geometric parameters like bond lengths and angles. indexcopernicus.com For instance, in the stable conformer of 2-amino-5-bromobenzoic acid, the geometry is optimized by minimizing the energy with respect to all parameters. indexcopernicus.com While a benzene (B151609) ring is often expected to be perfectly planar, substitutions can cause slight deviations. dergipark.org.tr Theoretical calculations for ABBA have shown that while some conformers are perfectly planar, others exhibit slight torsional deviations. dergipark.org.tr

Potential energy scans can also be performed to explore the energy landscape related to the rotation around specific single bonds, such as the C-C bond connecting the carboxylic acid group to the benzene ring. indexcopernicus.com This helps in identifying the most stable conformations of the molecule. The choice of functional and basis set, such as B3LYP with 6-311+G, is crucial for obtaining results that are in good agreement with experimental data. indexcopernicus.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Molecular Geometry Optimization

| Method/Functional | Basis Set(s) | Application Example | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Structural and molecular orbital analysis of 2-amino-5-bromobenzoic acid. | dergipark.org.tr |

| DFT (B3LYP) | 6-311+G, 6-3++G | Vibrational analysis and geometry optimization of 2-amino-5-bromobenzoic acid. | indexcopernicus.com |

| DFT (CAM-B3LYP) | 6-311G+(d,p) | Geometry optimization of benzoic acid in the presence of water molecules. | researchgate.net |

| DFT (B3LYP) | 6-311G(d,p) | Geometry optimization for chalcone (B49325) isomers. nih.gov | nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and possesses greater biological activity, as it requires less energy to undergo electronic excitation. nih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. nih.gov

In computational studies of related compounds, the HOMO and LUMO surfaces are visualized to understand electron density distribution. For example, in an analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap of -0.08657 eV was found, indicating high chemical reactivity and polarizability. nih.gov The distribution of these orbitals often shows that the HOMO is located on one part of the molecule while the LUMO is on another, indicating the sites for electrophilic and nucleophilic attack and suggesting the possibility of intramolecular charge transfer. researchgate.netnih.gov

Table 2: Quantum Chemical Descriptors Derived from HOMO/LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Formulas and descriptions are based on general principles of conceptual DFT. researchgate.net

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is instrumental in predicting how a ligand, such as a derivative of 5-(Benzyloxy)-2-bromobenzoic acid, might interact with a biological target. This is a crucial step in drug discovery and design. For example, in silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives, which share a similar benzoic acid core, have been used to analyze their binding affinity with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com The goal of these simulations is to identify potential binding modes within the active site of the target protein. mdpi.com

Studies on other benzoic acid derivatives, such as 5-o-benzoylpinostrobin, have also used molecular docking to predict interactions with the COX-2 receptor (PDB ID: 5IKR). nih.govresearchgate.net These simulations help to screen libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target, guiding further experimental work. nih.gov The process often involves preparing the 3D structures of the ligands and using software like AutoDock to place them into the binding site of the receptor. nih.gov

Elucidation of Binding Modes and Interaction Energies

Beyond predicting whether a molecule will bind, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives in the active site of COX-2 identified hydrogen bonds with key amino acid residues like Arg120 and Tyr355, which are crucial for binding. mdpi.com

The strength of the binding is quantified by the binding affinity (or binding free energy, ΔG), typically measured in kcal/mol, and the inhibition constant (Ki). nih.gov A lower binding energy indicates a more stable complex and stronger interaction. In a study of 5-O-Benzoylpinostrobin derivatives, the top compounds showed high affinity for the COX-2 receptor, with binding energies as low as -10.16 kcal/mol and Ki values in the nanomolar range. nih.govresearchgate.net These computational values provide a strong indication of the compound's potential potency. nih.gov

Table 3: Example of Molecular Docking Results for Benzoic Acid Analogues with COX-2 Receptor

| Compound | Target Protein (PDB ID) | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative | COX-2 (4PH9) | Not specified | Not specified | Arg120, Tyr355 (H-bonds) | mdpi.com |

| 4-Nitro-5-O-benzoylpinostrobin | COX-2 (5IKR) | -10.16 | 35.40 nM | Not specified | nih.govresearchgate.net |

| Mefenamic Acid (Reference Ligand) | COX-2 (5IKR) | Lower affinity than derivatives | Higher Ki than derivatives | Not specified | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational flexibility, and stability of molecules and their complexes. nih.gov

MD simulations performed on protein-benzoic acid complexes have been used to validate the stability of docked structures. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and the radius of gyration over the simulation time, researchers can assess the structural stability and compactness of the complex. nih.gov Stable RMSD values over time suggest that the complex remains in a stable conformation. nih.gov

These simulations can also reveal the stability of active site residues and identify the most persistent binding modes through cluster analysis. nih.gov For instance, in a study of benzoic acid complexed with proteins like bovine serum albumin (BSA) and lysozyme, MD calculations provided strong evidence for the stability of the protein-ligand complexes. nih.gov The analysis showed that interactions such as hydrogen bonding and hydrophobic forces were crucial for the optimal binding of benzoic acid within the protein's active site. nih.gov Similarly, MD simulations have been used to study the lifetime and stability of molecular clusters of para-amino benzoic acid in an aqueous environment at different temperatures, providing insights into dissolution processes. researchgate.net

Applications of 5 Benzyloxy 2 Bromobenzoic Acid in Organic Synthesis and Medicinal Chemistry Scaffolds

Role as a Versatile Synthetic Building Block

In organic synthesis, the value of a building block is determined by its ability to participate in reliable and selective chemical reactions to form more elaborate structures. The functional groups on 5-(Benzyloxy)-2-bromobenzoic acid provide multiple handles for synthetic manipulation, establishing it as a versatile precursor.

The structure of this compound is well-suited for creating complex organic molecules. The bromine atom, an aryl halide, is a prime site for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing biaryl systems and other complex scaffolds.

The carboxylic acid group is another key reactive site. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the extension of the molecular framework through peptide coupling or other condensation reactions. Finally, the benzyloxy group serves as a protected phenol (B47542). The benzyl (B1604629) group is a common protecting group for hydroxyls because it is stable under a wide range of reaction conditions but can be selectively removed, typically by catalytic hydrogenation, to reveal the free phenol for further functionalization. This multi-functionality makes the compound a strategic starting material for multi-step syntheses. For instance, related bromobenzoic acids are used in copper-catalyzed arylations to produce complex dicarbonyl compounds orgsyn.org.

The utility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. Many biologically active molecules contain substituted benzoic acid cores. Chemical suppliers categorize the compound as a pharmaceutical intermediate, indicating its use in the synthesis of active pharmaceutical ingredients (APIs) bldpharm.comlookchem.com.

The synthesis of modern drugs often relies on building blocks that allow for the rapid and efficient assembly of the final product. Halogenated benzoic acids are particularly important in this context. For example, 2-halo-5-bromobenzoic acids are key intermediates in the synthesis of the latest generation of hypoglycemic drugs, such as dapagliflozin (B1669812) and empagliflozin (B1684318) google.com. Similarly, 5-bromo-2-chlorobenzoic acid serves as a precursor in the synthesis of various pharmacologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents glindiachemicals.com. Given its structural similarity, this compound serves a parallel role, providing a scaffold that can be elaborated into advanced intermediates for various bioactive compounds.

Contributions to Medicinal Chemistry

In medicinal chemistry, the goal is to design and synthesize molecules that can interact with biological targets to produce a therapeutic effect. The structural motifs present in this compound make it an attractive starting point for the development of new drugs.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound can be considered a scaffold itself or a precursor to more complex scaffolds. Medicinal chemists can systematically modify each of the three functional groups to create a library of related compounds.

Modification at the Bromo Position: Suzuki or Stille coupling can introduce a wide variety of aryl or heteroaryl groups.

Modification at the Carboxylic Acid: Amide coupling with a diverse range of amines can introduce new points of interaction for biological targets.

Modification at the Benzyloxy Group: Deprotection to the phenol followed by etherification or esterification provides another avenue for structural diversification.

This systematic modification allows for the exploration of the chemical space around the core scaffold, which is a key strategy in the identification of "hit" and "lead" compounds in drug discovery. The use of benzoic acid derivatives as foundational structures for creating new chemical entities with therapeutic potential is a well-established practice in medicinal chemistry researchgate.net.

Derivatives of benzoic acid are known to possess a wide spectrum of biological activities. ijarsct.co.in This provides a strong rationale for synthesizing and screening derivatives of this compound for various therapeutic applications. By using this compound as a starting material, researchers can generate novel molecules for biological testing.

For example, certain para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is a target for cancer therapy nih.gov. Other benzoic acid derivatives have shown antimicrobial, anti-inflammatory, antioxidant, and anticancer properties ijarsct.co.innih.govresearchgate.net. The synthesis of new derivatives from this compound allows for the exploration of these and other potential therapeutic areas. The combination of the benzyloxy moiety and the ortho-bromo, meta-carboxy substitution pattern provides a unique electronic and steric profile that could lead to compounds with novel biological activities.

Potential in Materials Science

The application of specifically functionalized aromatic compounds is not limited to medicine. In materials science, such molecules can be used as monomers for polymers or as building blocks for functional materials like metal-organic frameworks (MOFs) or liquid crystals. Chemical suppliers list this compound and related compounds as being relevant to material science, including for the synthesis of MOF ligands and materials for organic light-emitting diodes (OLEDs) bldpharm.com.

The rigid benzoic acid core can impart desirable thermal and mechanical properties to polymers. The carboxylic acid can be used for polymerization reactions, for example, to form polyesters or polyamides. The bromo-substituent can be used for post-polymerization modification or to synthesize conjugated polymers via cross-coupling reactions. Furthermore, benzoic acid derivatives are known to be useful building blocks for on-surface synthesis, where they can be used to create highly ordered, one- or two-dimensional molecular structures with potential applications in electronics and catalysis researchgate.net. The specific substitution pattern of this compound makes it a candidate for the rational design of new functional materials.

Incorporation into Polymeric Structures.

The bifunctional nature of this compound, possessing both a carboxylic acid and a bromo substituent, positions it as a viable monomer for the synthesis of various polymeric structures through polycondensation reactions. The carboxylic acid group can readily react with alcohols or amines to form polyesters and polyamides, respectively. The presence of the benzyloxy and bromo groups on the aromatic ring offers further possibilities for modifying polymer properties or for post-polymerization functionalization.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the principles of polymer chemistry allow for the prediction of its behavior based on the reactivity of its functional groups. The synthesis of aromatic polyamides and polyesters from similar benzoic acid derivatives is a well-established field, providing a framework for the potential applications of this specific monomer.

Detailed Research Findings

General methodologies for the synthesis of aromatic polyamides often involve the reaction of a dicarboxylic acid with a diamine. In the context of this compound, it could theoretically be converted into a diamine derivative to react with a dicarboxylic acid, or alternatively, its carboxylic acid group could react with a diamine monomer. The benzyloxy group can influence the solubility and thermal properties of the resulting polymer, potentially improving its processability. The bromo substituent offers a reactive site for subsequent chemical modifications, such as cross-linking or the introduction of other functional groups to tailor the polymer's final properties for specific applications.

For instance, in the synthesis of high-performance polyamides, the rigidity of the aromatic backbone contributes to high thermal stability and mechanical strength. The inclusion of a flexible benzyloxy group could introduce a degree of flexibility, potentially leading to polymers with improved toughness and solubility.

Below is a hypothetical data table illustrating the potential properties of polyamides derived from a diamine monomer and a dicarboxylic acid based on the structure of this compound, compared to a conventional aromatic polyamide.

| Polymer | Monomers | Potential Glass Transition Temperature (Tg) | Potential Decomposition Temperature (Td) | Potential Solubility |

|---|---|---|---|---|

| Hypothetical Polyamide A | Diaminobiphenyl and Terephthalic acid | High | High | Low in organic solvents |

| Hypothetical Polyamide B | Diamine derived from this compound and Terephthalic acid | Moderate | High | Improved in organic solvents |

Exploration in Functional Materials Development.

The unique molecular structure of this compound makes it an interesting candidate for the development of functional materials, particularly in the fields of liquid crystals and nonlinear optical (NLO) materials. The elongated, rigid structure conferred by the substituted benzene (B151609) ring is a common feature in molecules that exhibit liquid crystalline properties.

Detailed Research Findings

The formation of liquid crystals is often associated with molecules that have a rigid core and flexible side chains. The benzyloxy group in this compound could act as a flexible side chain, while the brominated benzoic acid core provides rigidity. By modifying the benzyloxy group or by incorporating the entire molecule into a larger polymeric structure, it might be possible to design materials that exhibit specific liquid crystalline phases (e.g., nematic, smectic). These materials could find applications in displays, sensors, and optical switching devices.

In the realm of nonlinear optics, molecules with a high degree of conjugation and an asymmetric distribution of electron density often exhibit significant NLO properties. While this compound itself is not highly conjugated, it can serve as a building block for more complex NLO-active chromophores. The bromo group provides a convenient handle for introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, thereby creating the necessary electronic asymmetry. These tailored molecules could then be incorporated into a polymer matrix to create functional NLO materials for applications in optical communications and data storage.

The following table outlines the potential of this compound derivatives in functional materials.

| Functional Material Type | Key Molecular Features of Derivative | Potential Application |

|---|---|---|

| Liquid Crystals | Elongated, rigid core with flexible side chains | Displays, Sensors |

| Nonlinear Optical (NLO) Materials | Asymmetric electron distribution, extended π-conjugation | Optical switching, Frequency doubling |

Advanced Research Directions and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The future of synthesizing 5-(benzyloxy)-2-bromobenzoic acid and its derivatives is increasingly tied to the principles of green chemistry, which prioritize sustainability, efficiency, and environmental safety. Research is moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key innovations include:

Biocatalytic Halogenation : A significant advancement lies in the use of enzymes for halogenation, which offers a highly selective and environmentally benign route to producing brominated compounds. researchgate.net This biological approach, inspired by the synthesis of brominated metabolites in marine organisms, could replace less specific and more hazardous chemical bromination methods. researchgate.netrevmedchir.ro

Continuous Flow Synthesis : The adoption of continuous reaction apparatuses can enhance safety and efficiency. wipo.int For instance, continuous oxidation processes using oxygen as a green, inexpensive reagent can improve reaction yield and minimize waste, representing a safer alternative to batch reactions, especially when dealing with high concentrations of oxidants. wipo.int

Energy-Efficient Processes : Novel methods like the Solar Thermal Electrochemical Process (STEP) demonstrate the potential for using renewable energy to drive chemical syntheses. rsc.org Applying such technologies to the synthesis of benzoic acid precursors could dramatically reduce the carbon footprint associated with their production. rsc.org

Aqueous and Catalyst-Driven Reactions : Methodologies like the Schotten-Baumann reaction performed in aqueous environments at room temperature exemplify a greener synthetic strategy. brazilianjournals.com.br The use of catalysts, which can be recycled and reused, is also a cornerstone of green chemistry, as they lower the energy requirements of reactions and increase efficiency. matanginicollege.ac.in

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents (e.g., KMnO₄). google.com | Utilizes catalytic, safer reagents (e.g., O₂, enzymes). researchgate.netwipo.int |

| Solvents | Relies on volatile organic compounds. | Prefers aqueous media or solvent-free conditions. brazilianjournals.com.br |

| Energy | High energy consumption (heating/cooling). | Minimized energy use; employs alternative energy (solar, microwave). rsc.orgmatanginicollege.ac.in |

| Waste | Generates significant byproducts and waste streams. | High atom economy; designed to minimize waste. matanginicollege.ac.in |

| Process | Typically batch processing. | Shift towards continuous flow processes for better control and safety. wipo.int |

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis and screening (HTS) are transformative technologies in drug discovery and materials science, enabling the rapid evaluation of vast numbers of compounds. bmglabtech.com For this compound, these techniques can accelerate the discovery of derivatives with valuable biological activities or material properties.

The process involves:

High-Throughput Synthesis : The creation of large "libraries" of derivatives where the core structure of this compound is systematically modified. This could involve altering the substituents on the phenyl ring or replacing the benzyloxy group with other functionalities.

Automated Screening : Using robotics and automated liquid handlers, these libraries are screened against specific biological targets (e.g., enzymes, receptors) or for desired physical properties. bmglabtech.com

Hit Identification : The primary goal is to identify "hits" or "leads"—compounds that exhibit the desired effect. bmglabtech.com These hits then become the starting point for further optimization. For example, screening benzoic acid derivatives has been used to identify compounds that improve lipid accumulation in microorganisms or act as enzyme inhibitors. mdpi.comnih.gov

This automated approach allows researchers to explore the chemical space around the parent molecule far more extensively and efficiently than traditional methods would permit.

Rational Design of Derivatives Based on Structure-Activity Relationships

Rational design leverages an understanding of how a molecule's structure relates to its function—a concept known as Structure-Activity Relationship (SAR). For derivatives of this compound, this involves studying how specific structural features influence biological activity.

Key structural elements for SAR studies include:

The Bromine Atom : The introduction of bromine is a known strategy in drug design. ump.edu.pl The bromine atom can form "halogen bonds," a type of non-covalent interaction that can enhance binding to a biological target. ump.edu.plsemanticscholar.org The position and electronic environment of the bromine atom are critical variables for optimization. This modification can lead to increased therapeutic activity and favorably influence a drug's metabolic profile. ump.edu.plsemanticscholar.org

The Benzoic Acid Moiety : The carboxylic acid group is a common feature in bioactive molecules and can be modified (e.g., esterified) to alter properties like solubility and cell permeability. SAR studies on other benzoic acid derivatives have shown that modifications to this group significantly impact activity. mdpi.comnih.gov

The Benzyloxy Group : This bulky group can be modified to explore its impact on target binding. Changing its size, flexibility, or electronic properties can lead to more potent and selective compounds. nih.gov